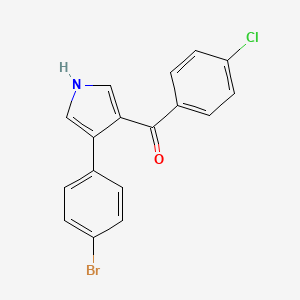

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone

Description

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone is a halogenated pyrrole derivative characterized by a bromophenyl group at the 4-position of the pyrrole ring and a chlorophenyl ketone moiety at the 3-position. Its molecular formula is C₁₇H₁₁BrClNO, with a molecular weight of 384.64 g/mol.

Properties

IUPAC Name |

[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c18-13-5-1-11(2-6-13)15-9-20-10-16(15)17(21)12-3-7-14(19)8-4-12/h1-10,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYQOBCFXBZWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylmethyl Isocyanide (TosMIC)-Mediated Assembly

The Royal Society of Chemistry reported a water-promoted C–C bond cleavage strategy for synthesizing bipyrrole derivatives, adaptable to the target compound. In this method, dienones react with TosMIC under basic conditions to form pyrrole rings. For example, 1,2-bis(4-(4-bromophenyl)-1H-pyrrol-3-yl)ethane was synthesized using potassium hydroxide in dimethylformamide (DMF) with trace water, achieving a 78% yield. Adapting this protocol, the target methanone derivative can be synthesized by substituting dienones with appropriately substituted aryl ketones.

Reaction Conditions:

Three-Component Reactions with Aldehydes and Anilines

A 2020 PMC study demonstrated the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones via a three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides. While this method focuses on fused chromenopyrroles, substituting the aldehyde with 4-chlorobenzaldehyde and the aniline with 4-bromoaniline could yield intermediates for the target compound. Pyridine was critical for activating Michael acceptors during cyclization.

Optimized Protocol:

- Catalyst: p-Toluenesulfonic acid (0.05 equiv.)

- Solvent: Methanol (initial step), toluene (cyclization)

- Temperature: 90°C (cyclization)

- Yield: 41–75% (for substituted pyrrolones)

Metal-Catalyzed Cyclization Approaches

Ruthenium-Catalyzed Dehydrogenative Coupling

A Ru₃(CO)₁₂-catalyzed method for synthesizing pyrrole ketones was reported by the Royal Society of Chemistry. Using 2-aminoethanol hydrochloride and alkynones, this protocol forms pyrrole rings via acceptorless dehydrogenative coupling. For example, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone was synthesized in 62% yield under these conditions. Substituting the alkynone with 4-bromophenylpropynone and 4-chlorophenylpropynone could yield the target compound.

Typical Procedure:

- Catalyst: Ru₃(CO)₁₂ (1 mol%), 4,7-dimethyl-1,10-phenanthroline (3 mol%)

- Base: Cs₂CO₃ (100 mol%)

- Solvent: t-Amyl alcohol

- Temperature: 140°C

- Yield: 58–75%

Base-Promoted Cyclization Strategies

KOH-Mediated Cyclization in Polar Aprotic Solvents

The base-mediated cyclization of TosMIC derivatives remains a cornerstone for pyrrole synthesis. As shown in Table 1 (adapted from RSC data), KOH in DMF with trace water significantly enhances yields compared to acetonitrile or dichloromethane.

Table 1. Screening of Base and Solvent Conditions for Pyrrole Synthesis

| Entry | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 13 | KOH | CH₃CN | 25°C | 21% |

| 17 | KOH | DMF | 50°C | 45% |

| 18 | KOH | Dry DMF + H₂O | 100°C | 78% |

Purification and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the modulation of biological pathways.

Anticancer Activity

Research indicates that compounds similar to N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that related oxalamide derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion .

Neurological Applications

There is emerging interest in the neuroprotective effects of oxalamide compounds. Preliminary studies suggest that they may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Inhibition of IDO

A study published in a peer-reviewed journal demonstrated that a derivative of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide effectively inhibited IDO activity in vitro. This inhibition was associated with enhanced T-cell proliferation and improved anti-tumor immunity in mouse models, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment, researchers administered the compound to rodents subjected to neurotoxic agents. The results indicated a significant reduction in neuronal death and improved cognitive function, supporting its role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrole Derivatives

a. (4-Chlorophenyl)(4-(4-fluoro-2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3j)

- Structure : Differs by replacing the bromophenyl group with a 4-fluoro-2-(phenylethynyl)phenyl substituent.

- Properties : Higher melting point (169–170°C vs. ~180°C for the target compound) due to enhanced intermolecular interactions from the ethynyl group.

- Activity : Ethynyl and fluorine groups may improve π-π stacking in biological targets, though specific activity data are unavailable .

b. (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone

- Structure : Lacks the bromophenyl group, simplifying the scaffold.

- Properties : Lower molecular weight (281.74 g/mol) and reduced lipophilicity (ClogP ~3.2 vs. ~4.5 for the target). Likely exhibits weaker cellular membrane penetration .

c. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8)

- Structure : Features a 2-chloro-6-fluorophenyl group instead of bromophenyl.

- Properties : Molecular weight = 335.17 g/mol . Fluorine’s electronegativity may enhance metabolic stability compared to bromine .

Methoxy- and Heterocycle-Substituted Analogs

a. (1-(4-Chlorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (14)

- Structure : Replaces bromophenyl with a 3,4,5-trimethoxyphenyl group.

- Properties: Lower melting point (125–128°C) due to reduced symmetry.

b. 4-(3,4-Dimethoxythiophen-2-yl)-1H-pyrrol-3-ylmethanone (4a-7)

- Structure : Substitutes bromophenyl with 3-bromophenyl and incorporates a thiophene ring.

- Properties : Exhibits potent anticancer activity (IC₅₀ = 8.5 μM against MGC80-3 cells), suggesting thiophene enhances target engagement .

Non-Pyrrole Core Analogs

a. 1-Propanone, 1-(4-bromophenyl)-3-(4-chlorophenyl)

- Structure: Replaces the pyrrole ring with a propanone chain.

- Properties : Lower molecular weight (323.61 g/mol) and altered planarity, reducing π-system interactions. Likely less potent in kinase inhibition .

b. Methanone, (4-bromophenyl)(3-chloro-1H-indol-7-yl)-

- Structure : Pyrrole replaced with indole.

- Properties : Larger aromatic system (indole) increases solubility but may hinder blood-brain barrier penetration. Bromine and chlorine maintain steric and electronic profiles .

Key Findings and Implications

- Fluorine analogs (e.g., 3j) offer metabolic stability .

- Heterocycle Impact : Thiophene-containing derivatives (e.g., 4a-7) show enhanced anticancer activity, suggesting heterocycle choice is critical for bioactivity .

- Electron-Donating Groups : Methoxy substituents (e.g., compound 14) lower melting points but improve biological potency through electronic modulation .

Biological Activity

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone, a compound featuring a pyrrole ring substituted with bromine and chlorine, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 351.64 g/mol. The structure includes a pyrrole ring bonded to two aromatic groups: a bromophenyl and a chlorophenyl moiety. The synthesis typically involves multi-step organic reactions, often starting from readily available aromatic aldehydes and hydrazines to form the pyrrole core.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-468) and colon cancer (HCT-116) cells. The presence of halogen substituents, such as bromine and chlorine, enhances their cytotoxic effects .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-468 | 15 | Induction of apoptosis |

| Compound B | HCT-116 | 10 | Inhibition of cell proliferation |

| This compound | SNB-75 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that related pyrrole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The halogen substituents are believed to play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 20 | This compound |

| Escherichia coli | 18 | Similar pyrrole derivative |

| Bacillus subtilis | 22 | Related halogenated compound |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at specific phases, preventing further proliferation.

- Inhibition of Enzymatic Activity : Certain studies indicate that these compounds may inhibit key enzymes involved in cancer progression or microbial metabolism.

Case Studies

A notable study evaluated the effects of various pyrrole derivatives on neuroblastoma cells, demonstrating that compounds with similar structures significantly reduced cell viability through apoptosis induction. The study highlighted the importance of substituent groups in modulating biological activity .

Another investigation focused on the synthesis and evaluation of antimicrobial activity against resistant bacterial strains, finding that halogenated pyrroles exhibited superior inhibition compared to non-halogenated counterparts .

Q & A

Q. What are the recommended methods for synthesizing (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone?

Methodological Approach :

- Stepwise Coupling : Use palladium-catalyzed cross-coupling reactions to introduce the bromophenyl and chlorophenyl groups to the pyrrole core. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Purification : Isolate the product via ethyl acetate extraction and recrystallization using a 1:1 ethanol/water mixture to achieve >95% purity .

Key Considerations : - Optimize reaction temperature (typically 80–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products.

- Confirm purity via melting point analysis (expected range: 180–185°C) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Approach :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 190–195 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (ESI+) to confirm molecular ion peaks at m/z 387.96 (M+H⁺) .

Key Considerations : - Compare experimental IR absorption bands (e.g., C=O stretch at ~1680 cm⁻¹) with computational DFT predictions to validate functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Approach :

- Dose-Response Profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) under standardized conditions (e.g., 72-hour exposure, 37°C) .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., tyrosine kinase or topoisomerase II) to identify primary targets and rule off-target effects .

Key Considerations : - Variations in cell line sensitivity (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) may explain discrepancies .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Methodological Approach :

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase), focusing on halogen-bonding (Br, Cl) and π-π stacking .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Key Considerations : - Validate models with experimental SAR data (e.g., substituent effects on bioactivity) .

Q. What advanced techniques optimize regioselectivity in derivatization reactions?

Methodological Approach :

- Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate the pyrrole NH, followed by electrophilic substitution at the 2-position .

- Transition Metal Catalysis : Use Pd/Ni systems for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Key Considerations : - Monitor reaction intermediates via in-situ IR to avoid over-functionalization .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

Methodological Approach :

- Purity Assessment : Re-examine synthetic protocols for residual solvents (e.g., DMF) via ¹H NMR or GC-MS, which may depress melting points .

- Crystallography : Obtain single-crystal X-ray data to confirm solid-state structure and polymorphism .

Key Considerations : - Compare data with PubChem entries (CID: N/A) or NIST standards for validation .

Experimental Design for Biological Screening

Q. What in vitro assays are most suitable for evaluating anticancer potential?

Methodological Approach :

- Cell Viability Assays : Use MTT or resazurin-based assays in triple-negative breast cancer (MDA-MB-231) and leukemia (K562) lines .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

Key Considerations : - Include positive controls (e.g., doxorubicin) and normalize results to solvent-only baselines .

Methodological Challenges in Scale-Up

Q. How to mitigate decomposition during large-scale synthesis?

Methodological Approach :

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the pyrrole ring .

- Flow Chemistry : Implement microreactors for precise temperature control and reduced reaction times .

Key Considerations : - Use stabilizers (e.g., BHT) in recrystallization solvents to inhibit radical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.